molecular formula C12H15Cl2FN2O B1423036 N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride CAS No. 1306607-04-4

N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride

Cat. No. B1423036
M. Wt: 293.16 g/mol
InChI Key: AZJYSONABGKSQZ-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1306607-04-4 . It has a molecular weight of 293.17 and its IUPAC name is N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

While specific synthesis methods for “N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride” were not found in the search results, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The InChI code for “N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride” is 1S/C12H14ClFN2O.ClH/c13-10-7-9 (1-2-11 (10)14)16-12 (17)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2, (H,16,17);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 293.17 .

Scientific Research Applications

Radiotracer Development

The compound has been utilized in the synthesis of PET radiotracers, specifically for studying CB1 cannabinoid receptors in the animal brain. Nucleophilic displacement of bromide with [18F]fluoride in the 4-bromopyrazole ring was demonstrated, leading to the development of radiolabeled compounds with potential applications in positron emission tomography (PET) imaging. This synthesis provided compounds with high specific radioactivity and radiochemical purity, indicating its utility in neuroimaging and the study of cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Met Kinase Inhibition

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. This class of compounds showed improved enzyme potency and aqueous solubility. The specific structure facilitated complete tumor stasis in certain cancer models and was advanced into phase I clinical trials due to its promising preclinical safety profiles and in vivo efficacy (Schroeder et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O.ClH/c13-10-7-9(1-2-11(10)14)16-12(17)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJYSONABGKSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC(=C(C=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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